molecular formula C7H7ClOS B8707335 3-(5-Chloro-thiophen-2-yl)-propionaldehyde

3-(5-Chloro-thiophen-2-yl)-propionaldehyde

Cat. No. B8707335
M. Wt: 174.65 g/mol
InChI Key: SZYXCSAGLXGJQW-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

Silver nitrate (117 mg, 0.69 mmol) in 1 mL of H2O is added to 1.36 mL of 1N NaOH at 0° C. and stirred for 5 minutes. To the brown suspension is added 3-(5-chloro-thiophen-2-yl)-propionaldehyde (60 mg, 0.34 mmol) and the resulting mixture is allowed to warm to room temperature over 2 hours. The precipitate is filtered and washed with hot water (2×). The combined aqueous layers are acidified with 6 N HCl and extracted with EtOAc (2×). The combined organic layers are washed with water (2×), then dried over MgSO4, filtered and concentrated in vacuo to give the title compound (50 mg, 0.26 mmol) as a beige solid. The crude material can be used in the subsequent step without further purification. 1H NMR (CDCl3, 300 MHz) δ6.72 (d, 1H), 6.60 (d, 1H), 3.07 (t, 2H), 2.71 (t, 2H).
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
1.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
117 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl:3][C:4]1[S:8][C:7]([CH2:9][CH2:10][CH:11]=[O:12])=[CH:6][CH:5]=1>O.[N+]([O-])([O-])=O.[Ag+]>[Cl:3][C:4]1[S:8][C:7]([CH2:9][CH2:10][C:11]([OH:1])=[O:12])=[CH:6][CH:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
ClC1=CC=C(S1)CCC=O
Step Two
Name
Quantity
1.36 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
117 mg
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with hot water (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers are washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(S1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.26 mmol
AMOUNT: MASS 50 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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